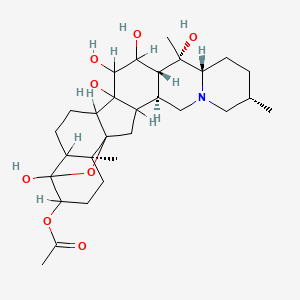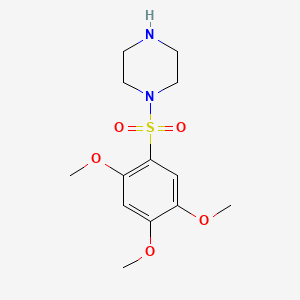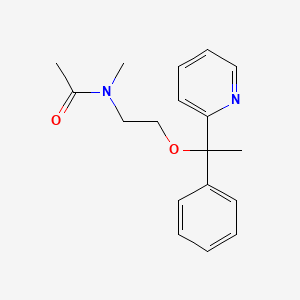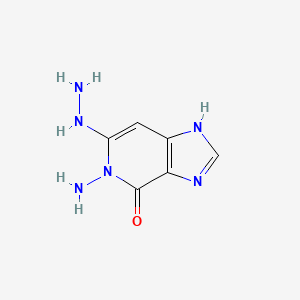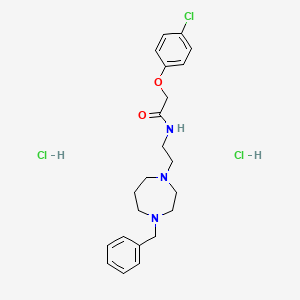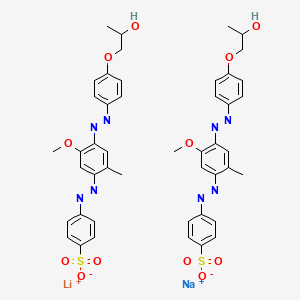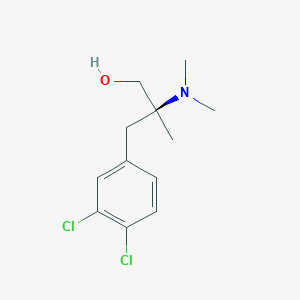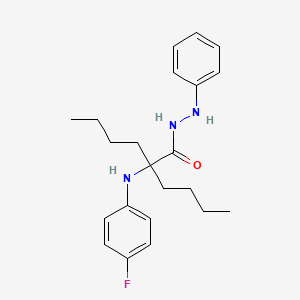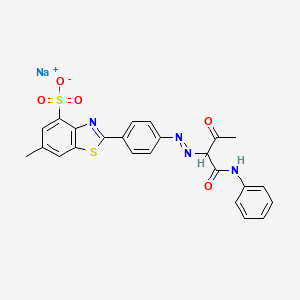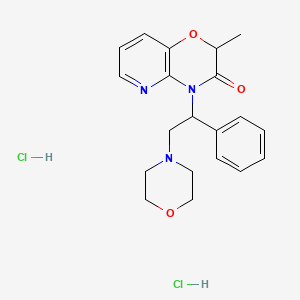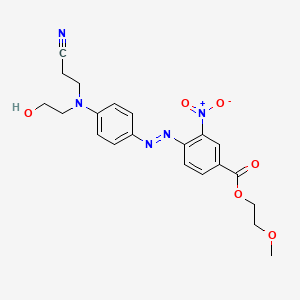
2-Methoxyethyl 4-((4-((2-cyanoethyl)(2-hydroxyethyl)amino)phenyl)azo)-3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxyethyl 4-((4-((2-cyanoethyl)(2-hydroxyethyl)amino)phenyl)azo)-3-nitrobenzoate is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a combination of functional groups, including methoxy, cyano, hydroxyethyl, azo, and nitro groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 4-((4-((2-cyanoethyl)(2-hydroxyethyl)amino)phenyl)azo)-3-nitrobenzoate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Azo Compound: The azo group is introduced through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with another aromatic compound to form the azo linkage.
Introduction of the Cyano and Hydroxyethyl Groups: The cyanoethyl and hydroxyethyl groups are introduced through nucleophilic substitution reactions, where appropriate nucleophiles react with electrophilic centers on the aromatic ring.
Esterification: The final step involves the esterification of the carboxylic acid group with methoxyethanol to form the ester linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxyethyl 4-((4-((2-cyanoethyl)(2-hydroxyethyl)amino)phenyl)azo)-3-nitrobenzoate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The azo group can be reduced to form hydrazo compounds.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄), while nucleophilic substitutions may involve reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the azo group would yield hydrazo compounds, while oxidation of the nitro group would yield amines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound’s functional groups may interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methoxyethyl 4-((4-((2-cyanoethyl)(2-hydroxyethyl)amino)phenyl)azo)-3-nitrobenzoate depends on its interaction with molecular targets. The compound’s functional groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, the azo group may undergo reduction in vivo, leading to the formation of active metabolites that interact with specific molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyethyl 4-((4-((2-cyanoethyl)(2-hydroxyethyl)amino)phenyl)azo)-3-nitrobenzoate: shares similarities with other azo compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
85136-56-7 |
|---|---|
Fórmula molecular |
C21H23N5O6 |
Peso molecular |
441.4 g/mol |
Nombre IUPAC |
2-methoxyethyl 4-[[4-[2-cyanoethyl(2-hydroxyethyl)amino]phenyl]diazenyl]-3-nitrobenzoate |
InChI |
InChI=1S/C21H23N5O6/c1-31-13-14-32-21(28)16-3-8-19(20(15-16)26(29)30)24-23-17-4-6-18(7-5-17)25(11-12-27)10-2-9-22/h3-8,15,27H,2,10-14H2,1H3 |
Clave InChI |
YWCAZPNMWLSMTF-UHFFFAOYSA-N |
SMILES canónico |
COCCOC(=O)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)N(CCC#N)CCO)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


